Technical Guide: (8-Bromonaphthalen-1-yl)boronic acid
Technical Guide: (8-Bromonaphthalen-1-yl)boronic acid
CAS Number: 167105-03-5
This technical guide provides an in-depth overview of (8-Bromonaphthalen-1-yl)boronic acid, a key building block in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, synthesis, key applications, and its role in the development of novel compounds.
Chemical and Physical Properties
(8-Bromonaphthalen-1-yl)boronic acid is a bifunctional organic compound containing both a bromo and a boronic acid functional group on a naphthalene scaffold. This substitution pattern makes it a valuable reagent for sequential cross-coupling reactions, allowing for the introduction of different substituents at the 1 and 8 positions of the naphthalene core.
Table 1: Physicochemical Properties of (8-Bromonaphthalen-1-yl)boronic acid
| Property | Value | Source |
| CAS Number | 167105-03-5 | [1] |
| Molecular Formula | C₁₀H₈BBrO₂ | [1] |
| Molecular Weight | 250.89 g/mol | [1] |
| IUPAC Name | (8-bromonaphthalen-1-yl)boronic acid | [1] |
| Predicted Boiling Point | 434.0 ± 37.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.62 ± 0.1 g/cm³ | [2] |
| Purity | Typically ≥97% | [3] |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Note: Some physical properties, such as boiling point and density, are predicted values and have not been experimentally verified in the cited literature.
Synthesis of (8-Bromonaphthalen-1-yl)boronic acid
The synthesis of arylboronic acids can be achieved through several methods. A common and effective route involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. A selective synthesis for (8-Bromonaphthalen-1-yl)boronic acid has been described involving a bromine-lithium exchange.[5]
General Experimental Protocol for Synthesis via Lithiation
This protocol is a representative method for the synthesis of arylboronic acids from aryl halides and may be adapted for (8-Bromonaphthalen-1-yl)boronic acid, starting from 1,8-dibromonaphthalene.
Materials:
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1,8-dibromonaphthalene
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate or trimethyl borate
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Hydrochloric acid (e.g., 1 M aqueous solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Hexanes or pentane for recrystallization
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Argon or nitrogen gas for inert atmosphere
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,8-dibromonaphthalene and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: One equivalent of n-butyllithium solution is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete monolithiation.
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Borylation: Triisopropyl borate (1.1 to 1.5 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and is stirred overnight.
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Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours until a clear solution is obtained.
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Extraction and Purification: The aqueous layer is separated, and the organic layer is washed with brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by recrystallization or by performing a liquid-liquid extraction with an organic solvent and a basic aqueous solution, followed by acidification of the aqueous layer and extraction of the product. The final product is typically a white to off-white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (8-Bromonaphthalen-1-yl)boronic acid.
Applications in Organic Synthesis
The primary application of (8-Bromonaphthalen-1-yl)boronic acid is as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[6]
Suzuki-Miyaura Cross-Coupling Reaction
In a Suzuki-Miyaura coupling, the boronic acid acts as the organoboron nucleophile which couples with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst and a base. The presence of two distinct reactive sites on (8-Bromonaphthalen-1-yl)boronic acid—the boronic acid and the bromo group—allows for selective and sequential couplings to build complex molecular architectures.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl boronic acid with an aryl halide.
Materials:
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(8-Bromonaphthalen-1-yl)boronic acid (as the organoboron reagent)
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An aryl halide (e.g., aryl iodide, bromide, or chloride)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)
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A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A reaction vessel is charged with the aryl halide, (8-Bromonaphthalen-1-yl)boronic acid (typically 1.1-1.5 equivalents), the base (typically 2-3 equivalents), and a magnetic stir bar.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) several times.
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Solvent and Catalyst Addition: The solvent system (e.g., a mixture of toluene and water) is added, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: The mixture is heated to the desired temperature (often between 80-110 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Relevance in Drug Discovery and Research
Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug discovery.[6] The introduction of a boronic acid moiety can modify the physicochemical and pharmacokinetic properties of a molecule, potentially improving its biological activity and selectivity. While there is no specific information in the searched literature detailing the direct biological activity or signaling pathway involvement of (8-Bromonaphthalen-1-yl)boronic acid itself, its importance lies in its role as a precursor to more complex molecules that may possess therapeutic properties. Its rigid naphthalene core is a common scaffold in medicinal chemistry, and the ability to functionalize it at two adjacent positions makes it a valuable tool for creating libraries of novel compounds for biological screening. These compounds could be investigated for a range of activities, including anticancer, antibacterial, and antiviral properties.[6]
References
- 1. (8-Bromonaphthalen-1-yl)boronic acid | C10H8BBrO2 | CID 53485268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. lumorachemicals.com [lumorachemicals.com]
- 4. 167105-03-5|(8-Bromonaphthalen-1-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
